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Compound of Interest

Compound Name: Right-On

Cat. No.: B1168096 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for unexpected results obtained using the "Right-On" RNA Quantification Kit in qPCR

experiments.

Frequently Asked Questions (FAQs)
Q1: Why am I seeing no amplification or a very high Ct value for my target gene?

A1: This issue can arise from several factors:

RNA Degradation: Ensure that your RNA samples have been properly handled and stored to

prevent degradation. We recommend checking RNA integrity using a bioanalyzer or gel

electrophoresis.

Inefficient Reverse Transcription: The efficiency of the reverse transcription step is crucial.

Verify that you have used the correct amount of RNA template and that the reverse

transcriptase enzyme is active.

Incorrect Primer/Probe Design: Poorly designed primers or probes can lead to inefficient or

no amplification. Ensure your primers are specific to the target gene and have an appropriate

melting temperature.

Presence of PCR Inhibitors: Contaminants from the sample preparation steps can inhibit the

PCR reaction. Consider re-purifying your RNA samples.
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Q2: What causes a high level of background signal or non-specific amplification?

A2: Non-specific amplification can be identified by multiple peaks in the melt curve analysis.

Primer-Dimers: This is a common cause of non-specific amplification. Try optimizing the

primer concentration or increasing the annealing temperature.

Genomic DNA Contamination: If your primers are not designed to span an exon-exon

junction, any contaminating genomic DNA can be amplified. Treat your RNA samples with

DNase I.

Suboptimal Annealing Temperature: If the annealing temperature is too low, the primers can

bind non-specifically to the template. We recommend running a temperature gradient PCR to

determine the optimal annealing temperature.

Q3: Why is there high variability between my technical replicates?

A3: High variability can be due to:

Pipetting Errors: Small inaccuracies in pipetting can lead to significant variations in qPCR

results. Ensure your pipettes are calibrated and use proper pipetting techniques.

Poorly Mixed Reagents: Vortex and centrifuge all reagents before use to ensure they are

well-mixed.

Bubbles in Wells: Bubbles in the reaction wells can interfere with the fluorescence reading.

Centrifuge the PCR plate before running the experiment.
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Possible Cause Recommended Solution

Degraded RNA
Check RNA integrity (e.g., on a gel or with a

bioanalyzer). Use fresh samples if necessary.

PCR Inhibitors Present
Re-purify RNA samples. Dilute the template

RNA to reduce inhibitor concentration.

Incorrect Assay Setup
Verify all components were added in the correct

order and volume. Use a checklist.

Faulty Instrument
Ensure the qPCR machine is functioning

correctly and has been recently calibrated.

Possible Cause Recommended Solution

Primer-Dimer Formation
Optimize primer concentration. Increase

annealing temperature by 2-5°C.

Genomic DNA Contamination
Treat RNA samples with DNase I prior to

reverse transcription.

Suboptimal Annealing Temp.
Perform a temperature gradient PCR to find the

optimal annealing temperature.

Experimental Protocols
Protocol 1: RNA Quality Assessment

Prepare a 1% agarose gel with an appropriate nucleic acid stain.

Load 1-2 µg of your RNA sample into a well.

Run the gel at 100V for 30 minutes.

Visualize the gel under UV light. Intact total RNA will show two distinct ribosomal RNA

(rRNA) bands (28S and 18S). Degraded RNA will appear as a smear.

Protocol 2: DNase I Treatment of RNA Samples
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To 1 µg of RNA in a final volume of 8 µL, add 1 µL of 10X DNase I reaction buffer and 1 µL of

DNase I enzyme.

Incubate at 37°C for 30 minutes.

Inactivate the DNase I by adding 1 µL of 50 mM EDTA and incubating at 75°C for 10

minutes.

The RNA is now ready for use in the reverse transcription reaction.
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Caption: A typical experimental workflow for qPCR using the Right-On kit.
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Caption: A logical flow for troubleshooting common qPCR issues.

To cite this document: BenchChem. [Technical Support Center: Right-On RNA Quantification
Kit]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1168096#right-on-unexpected-results-in-specific-
experiment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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